![molecular formula C17H24N4O B2687656 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide CAS No. 2034536-93-9](/img/structure/B2687656.png)
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide” is a complex organic molecule that contains a tetrahydroquinazoline ring, a piperidine ring, and a cyclopropane ring . Tetrahydroquinazoline is a type of quinazoline, which is a class of organic compounds that are widely studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as 1H and 13C NMR, LCMS, and IR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the amide group could influence its solubility in water and other solvents .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- A potent calcitonin gene-related peptide (CGRP) receptor antagonist, closely related to the compound , has been developed through a convergent, stereoselective, and economical synthesis. This research demonstrates the compound's utility in the large-scale synthesis of pharmaceutical agents (Cann et al., 2012).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, including variants of the compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds exhibit significant binding to dopamine and serotonin receptors, suggesting their potential use in treating psychiatric disorders (Norman et al., 1996).
Antibacterial Properties
- A series of novel compounds closely related to the query compound, with antibacterial activities, has been synthesized. These derivatives have shown promising results against various bacterial strains, demonstrating the compound's potential in developing new antibacterial agents (Selvakumar & Elango, 2017).
Anticonvulsant Properties
- Derivatives of the compound have been synthesized and evaluated for anticonvulsant activity. One such derivative has shown high potency comparable to existing anticonvulsant agents, indicating the compound's relevance in developing new treatments for seizure disorders (Gitto et al., 2006).
Antimicrobial and Anticancer Evaluation
- Some derivatives of the compound have been synthesized and tested for both antibacterial and anticancer activity. These studies suggest the potential of these derivatives in developing therapies for both infectious diseases and cancer (Bondock & Gieman, 2015).
Antimicrobial Study of Fluoroquinolone-based Derivatives
- Fluoroquinolone-based derivatives, structurally similar to the compound, have been synthesized and shown significant antifungal and antibacterial activities, further emphasizing the compound's role in antimicrobial drug development (Patel & Patel, 2010).
Synthesis and SAR of Potential Anticonvulsants
- Variants of the compound have been synthesized and evaluated for anticonvulsant activity, with some showing promising results. This underscores its potential application in the development of new anticonvulsant medications (Ho et al., 2001).
Photochemistry in Aqueous Solutions
- The photochemical behavior of a related quinolone compound in aqueous solutions has been studied, providing insights into the stability and reactivity of these compounds under light exposure, relevant for pharmaceutical formulations (Mella et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQPLFNPJXDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.